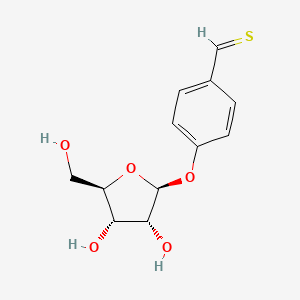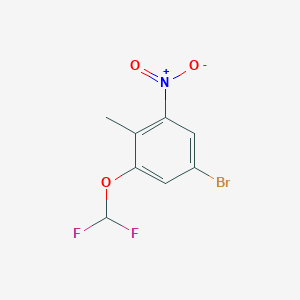
4-Bromo-2-difluoromethoxy-6-nitrotoluene
Übersicht
Beschreibung
4-Bromo-2-difluoromethoxy-6-nitrotoluene is a chemical compound that has garnered significant attention in material science, medicinal chemistry, and pesticide development. Its molecular formula is C<sub>8</sub>H<sub>6</sub>BrF<sub>2</sub>NO<sub>3</sub> , with a molecular weight of approximately 282.04 g/mol 1. The compound’s structure includes a bromine atom, two fluorine atoms, a nitro group, and a methoxy group attached to a toluene ring.
Synthesis Analysis
The synthesis of BFNT involves several steps, including bromination, fluorination, and nitration. Researchers have explored various synthetic routes to obtain this compound, aiming for high yields and purity. Detailed synthetic pathways can be found in relevant literature.
Molecular Structure Analysis
BFNT’s molecular structure consists of a substituted toluene ring. The bromine atom (Br) is attached at position 4, while the difluoromethoxy group (CF<sub>2</sub>OCH<sub>3</sub>) is at position 2. The nitro group (NO<sub>2</sub>) is positioned at position 6. The arrangement of these functional groups significantly influences BFNT’s properties and reactivity.
Chemical Reactions Analysis
BFNT participates in various chemical reactions due to its functional groups. These reactions include substitution, reduction, and coupling reactions. Researchers have investigated its behavior under different conditions, providing insights into its reactivity and potential applications.
Physical And Chemical Properties Analysis
Physical Properties :
- Appearance : BFNT is likely a crystalline solid.
- Melting Point : Experimental data on its melting point are available in the literature.
- Solubility : Solubility in various solvents impacts its practical applications.
Chemical Properties :
- Reactivity : BFNT’s reactivity with other compounds, such as nucleophiles or electrophiles, is of interest.
- Stability : Stability under different conditions (e.g., temperature, pH) affects its shelf life and handling.
Safety And Hazards
Safety considerations are crucial when working with BFNT:
- Toxicity : Assess its toxicity profile, especially if used in pharmaceutical research.
- Handling : Proper protective equipment and precautions are necessary during synthesis and handling.
- Environmental Impact : Evaluate its environmental persistence and potential harm.
Zukünftige Richtungen
- Applications : Explore BFNT’s applications in materials science, drug discovery, or agrochemicals.
- Derivatives : Investigate derivatives with modified functional groups for enhanced properties.
- Biological Studies : Understand its interactions with biological systems.
Eigenschaften
IUPAC Name |
5-bromo-1-(difluoromethoxy)-2-methyl-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2NO3/c1-4-6(12(13)14)2-5(9)3-7(4)15-8(10)11/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZQITYZTMDNBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1OC(F)F)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-difluoromethoxy-6-nitrotoluene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



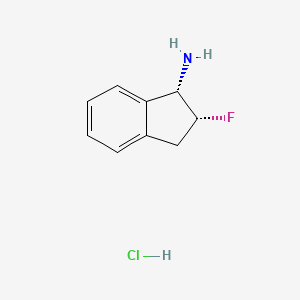
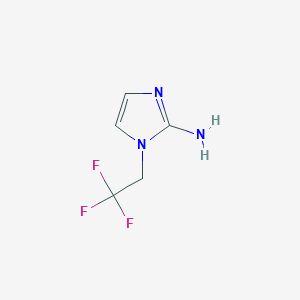
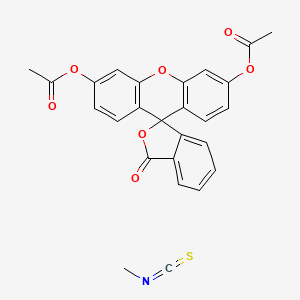
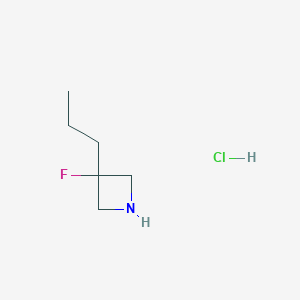
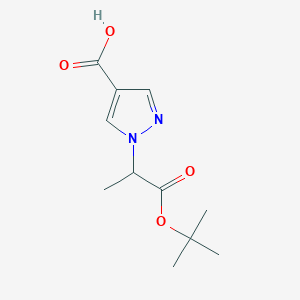
![{3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propyl}-carbamic acid tert-butyl ester](/img/structure/B1450108.png)
![4-Fluoro-3-[(7-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid](/img/structure/B1450110.png)
![Ethyl 5-Chloroimidazo[1,2-C]Thieno[3,2-E]Pyrimidine-2-Carboxylate](/img/structure/B1450112.png)
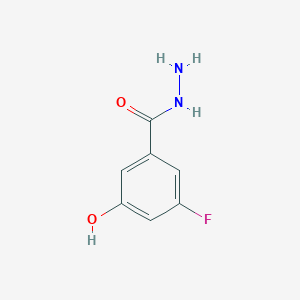
![5-Bromoisothiazolo[3,4-b]pyridin-3-amine](/img/structure/B1450114.png)
![2-[(tert-Butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid](/img/structure/B1450115.png)
![6,7-Dimethoxy-3,3-bis(4-methoxyphenyl)benzo[h]indeno[2,1-f]chromen-13(3H)-one](/img/structure/B1450116.png)
![2-Oxo-2,6,7,8,9,10-hexahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline 4-oxide](/img/structure/B1450117.png)
